3-Bromo-5-chloro-2-(trifluoromethyl)aniline

CAS No.: 1805018-32-9

Cat. No.: VC2969750

Molecular Formula: C7H4BrClF3N

Molecular Weight: 274.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805018-32-9 |

|---|---|

| Molecular Formula | C7H4BrClF3N |

| Molecular Weight | 274.46 g/mol |

| IUPAC Name | 3-bromo-5-chloro-2-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C7H4BrClF3N/c8-4-1-3(9)2-5(13)6(4)7(10,11)12/h1-2H,13H2 |

| Standard InChI Key | OUHKRIYIPQKMEW-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)C(F)(F)F)Br)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1N)C(F)(F)F)Br)Cl |

Introduction

Chemical Identity and Structural Properties

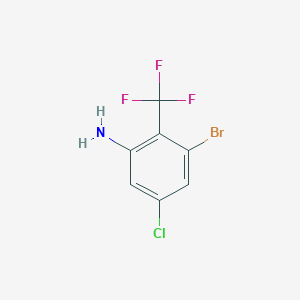

3-Bromo-5-chloro-2-(trifluoromethyl)aniline is a halogenated aromatic amine with three distinct functional groups attached to an aniline core. This unique arrangement of substituents contributes to its valuable chemical properties and reactivity patterns.

Basic Identification Data

The compound is identified by several key parameters as outlined in Table 1 below:

| Parameter | Value |

|---|---|

| CAS Number | 1805018-32-9 |

| Molecular Formula | C₇H₄BrClF₃N |

| Molecular Weight | 274.46 g/mol |

| IUPAC Name | 3-bromo-5-chloro-2-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C7H4BrClF3N/c8-4-1-3(9)2-5(13)6(4)7(10,11)12/h1-2H,13H2 |

| Standard InChIKey | OUHKRIYIPQKMEW-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)C(F)(F)F)Br)Cl |

| PubChem CID | 121227629 |

Structural Features

The compound features a benzene ring with four key substituents:

-

An amino group (-NH₂)

-

A bromine atom at position 3

-

A chlorine atom at position 5

-

A trifluoromethyl group (-CF₃) at position 2

This specific arrangement of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) creates a unique electronic distribution within the molecule, influencing its reactivity and applications.

Physical and Chemical Properties

The physical and chemical properties of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline are largely determined by the presence of its halogen substituents and the amino group.

Physical State and Appearance

While specific data on the physical appearance of this exact compound is limited in the available literature, related halogenated anilines typically present as crystalline solids varying from white to pale yellow in color.

Solubility Properties

The compound demonstrates limited water solubility, which is characteristic of halogenated aromatic compounds. It generally exhibits better solubility in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and other non-polar to moderately polar organic solvents.

Chemical Reactivity

The presence of the amino group makes this compound susceptible to various chemical transformations:

-

The amino group can undergo diazotization reactions

-

The bromine substituent makes it suitable for cross-coupling reactions

-

The combination of electron-withdrawing groups (Br, Cl, CF₃) affects the nucleophilicity of the amino group

-

The halogen substituents can participate in nucleophilic aromatic substitution reactions under appropriate conditions

Synthesis Methodologies

The synthesis of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline involves specific chemical transformations that ensure proper placement of the substituent groups.

General Synthetic Approaches

The synthesis typically involves several key steps, including halogenation and amination processes. Reaction conditions often require precise temperature control and the use of specific solvents to enhance solubility and reactivity.

Applications in Chemical Research and Industry

3-Bromo-5-chloro-2-(trifluoromethyl)aniline has significant applications across various industrial and research domains.

Pharmaceutical Applications

The compound serves as a valuable building block in pharmaceutical synthesis, particularly in the development of complex biologically active molecules. Its unique substitution pattern makes it useful for the synthesis of compounds with specific biological targets.

Role in Drug Development

Multi-halogenated anilines like 3-Bromo-5-chloro-2-(trifluoromethyl)aniline are important in medicinal chemistry for several reasons:

-

The trifluoromethyl group enhances metabolic stability

-

Halogen substituents can improve binding affinity to biological targets

-

The specific arrangement of substituents creates unique electronic properties that can influence drug-receptor interactions

Agrochemical Applications

In agrochemicals, 3-Bromo-5-chloro-2-(trifluoromethyl)aniline contributes to the development of effective herbicides and pesticides. The trifluoromethyl group can enhance the performance of these chemicals, improving crop yield and pest resistance.

Biological Activity and Toxicological Considerations

Understanding the biological activity of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline is essential for both its applications and safety evaluations.

Comparative Analysis with Related Compounds

Comparing 3-Bromo-5-chloro-2-(trifluoromethyl)aniline with related compounds provides insights into structure-activity relationships and potential applications.

Structural Comparison with Similar Compounds

Table 2 presents a comparison of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline with related halogenated anilines:

| Compound | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| 3-Bromo-5-chloro-2-(trifluoromethyl)aniline | C₇H₄BrClF₃N | 274.46 g/mol | Reference compound |

| 3-Bromo-5-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 g/mol | Lacks chlorine at position 5; trifluoromethyl at position 5 instead of 2 |

| 2-Bromo-5-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 g/mol | Lacks chlorine; different positioning of substituents |

| 2-Bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline | C₈H₅BrF₅N | 290.03 g/mol | Contains difluoromethyl group instead of chlorine; additional trifluoromethyl group |

Reactivity Differences

The positioning of substituents significantly affects reactivity patterns:

-

The presence of both bromine and chlorine in 3-Bromo-5-chloro-2-(trifluoromethyl)aniline provides multiple sites for selective functionalization

-

The positioning of the trifluoromethyl group ortho to the amino group in 3-Bromo-5-chloro-2-(trifluoromethyl)aniline affects the nucleophilicity of the amine differently compared to compounds with different substitution patterns

-

The combined electronic effects of the three electron-withdrawing groups create a unique reactivity profile

Current Research and Future Perspectives

Research involving 3-Bromo-5-chloro-2-(trifluoromethyl)aniline continues to evolve, offering new insights and applications.

Recent Developments

Recent research has focused on:

-

Exploring efficient synthetic routes to produce 3-Bromo-5-chloro-2-(trifluoromethyl)aniline with higher yields and purity

-

Investigating its potential applications in pharmaceutical development, particularly as a building block for complex drug candidates

-

Examining its role in the synthesis of agrochemicals with enhanced efficacy and environmental profiles

Future Research Directions

Future research involving 3-Bromo-5-chloro-2-(trifluoromethyl)aniline may explore:

-

Structure-activity relationship studies to better understand the influence of its unique substitution pattern on biological activity

-

Development of more sustainable synthetic routes that reduce environmental impact

-

Expanded applications in materials science, particularly in the development of functional materials with specific electronic or optical properties

-

Computational studies to predict reactivity patterns and potential biological interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume